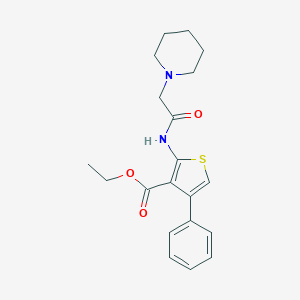
3-Thiophenecarboxylic acid, 4-phenyl-2-((1-piperidinylacetyl)amino)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiophenecarboxylic acid, 4-phenyl-2-((1-piperidinylacetyl)amino)-, ethyl ester is a chemical compound that has been of interest to scientific researchers due to its potential applications in various fields. This compound is commonly referred to as TPCA-1 and is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway.
Wirkmechanismus
TPCA-1 inhibits the activation of the NF-κB pathway by blocking the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein, which prevents the translocation of NF-κB to the nucleus. This leads to the inhibition of the expression of various pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
TPCA-1 has been shown to have anti-inflammatory effects in various animal models of inflammation, such as arthritis and sepsis. It has also been found to have anti-tumor effects in various cancer cell lines, including breast, lung, and pancreatic cancer. TPCA-1 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TPCA-1 in lab experiments is its specificity towards the NF-κB pathway, which allows for the selective inhibition of this pathway without affecting other cellular processes. However, one of the limitations of using TPCA-1 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on TPCA-1. One area of interest is the development of more efficient synthesis methods for TPCA-1, which could improve its accessibility and reduce its cost. Another area of interest is the investigation of the potential use of TPCA-1 in combination with other drugs for cancer therapy, which could enhance its anti-tumor effects. Additionally, further studies are needed to elucidate the exact mechanisms underlying the neuroprotective effects of TPCA-1, which could lead to the development of new therapies for neurodegenerative diseases.
Synthesemethoden
The synthesis of TPCA-1 involves the reaction of 3-thiophenecarboxylic acid with 4-phenyl-2-aminoacetophenone in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with piperidine and acetic anhydride to obtain the final product, TPCA-1.
Wissenschaftliche Forschungsanwendungen
TPCA-1 has been extensively studied for its potential applications in various fields such as cancer research, inflammation, and autoimmune diseases. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of various cellular processes such as inflammation, apoptosis, and immune response. TPCA-1 has also been found to have anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
77261-22-4 |
|---|---|
Produktname |
3-Thiophenecarboxylic acid, 4-phenyl-2-((1-piperidinylacetyl)amino)-, ethyl ester |
Molekularformel |
C20H24N2O3S |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
ethyl 4-phenyl-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H24N2O3S/c1-2-25-20(24)18-16(15-9-5-3-6-10-15)14-26-19(18)21-17(23)13-22-11-7-4-8-12-22/h3,5-6,9-10,14H,2,4,7-8,11-13H2,1H3,(H,21,23) |
InChI-Schlüssel |
RCSIOWHXZCAOBL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCCCC3 |
Kanonische SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCCCC3 |
Andere CAS-Nummern |
77261-22-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



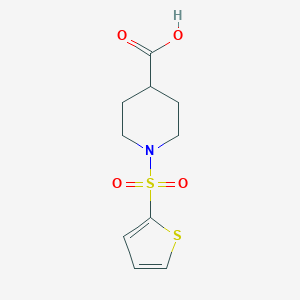
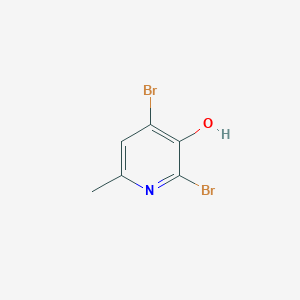
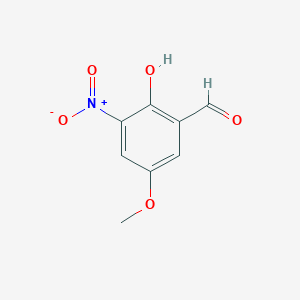
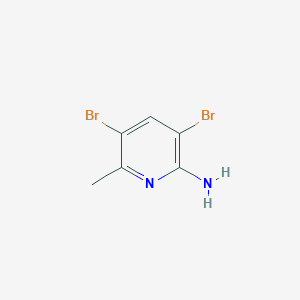
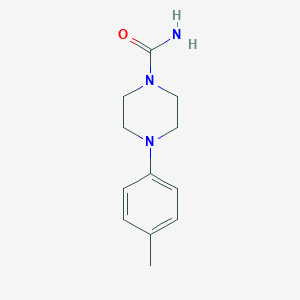
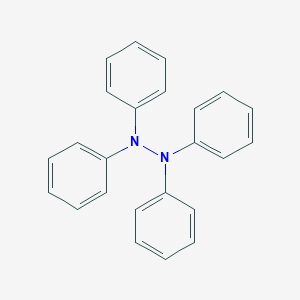
![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)
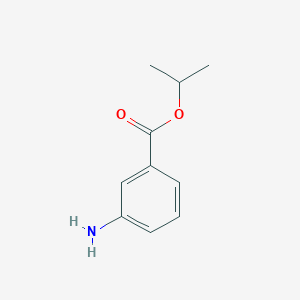
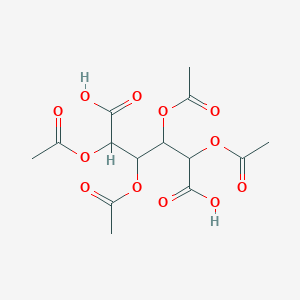
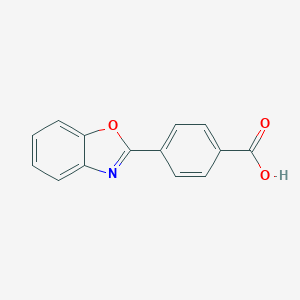
![4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B183040.png)
![Ethyl naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B183041.png)
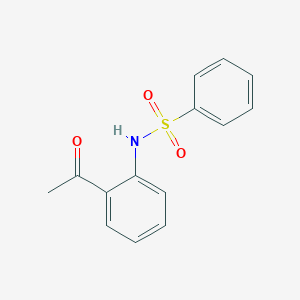
![2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-](/img/structure/B183047.png)